1-(Diphenylmethyl)-3-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}urea
CAS No.: 2097927-30-3
Cat. No.: VC6585191
Molecular Formula: C24H24N4O2
Molecular Weight: 400.482
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097927-30-3 |
|---|---|
| Molecular Formula | C24H24N4O2 |
| Molecular Weight | 400.482 |
| IUPAC Name | 1-benzhydryl-3-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]urea |
| Standard InChI | InChI=1S/C24H24N4O2/c29-22-12-7-13-28(22)21-14-18(15-25-17-21)16-26-24(30)27-23(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-6,8-11,14-15,17,23H,7,12-13,16H2,(H2,26,27,30) |
| Standard InChI Key | AYYHPLVXEZHDCD-UHFFFAOYSA-N |
| SMILES | C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
1-(Diphenylmethyl)-3-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}urea is a complex organic compound belonging to the class of urea derivatives. It features a diphenylmethyl group and a pyridine ring substituted with a 2-oxopyrrolidine moiety, suggesting potential pharmacological activity due to its intricate structure. This compound is of interest in medicinal chemistry due to its potential interactions with biological systems.
Potential Applications
Urea derivatives, including compounds like 1-(Diphenylmethyl)-3-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}urea, are of interest in medicinal chemistry due to their potential biological activities. For example, diaryl ureas have shown significant antiproliferative effects against cancer cell lines, suggesting potential applications in oncology .
Table 2: Comparison of Urea Derivatives
| Compound | Molecular Formula | Molecular Weight | Potential Applications |
|---|---|---|---|
| 1-(Diphenylmethyl)-3-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}urea | C₁₈H₁₈N₄O or C₂₄H₂₄N₄O₂ | Approximately 306.36 g/mol or 400.5 g/mol | Potential pharmacological activity |
| 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives | Varies | Varies | Anticancer agents |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume